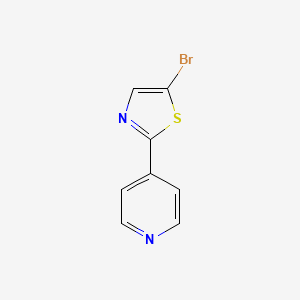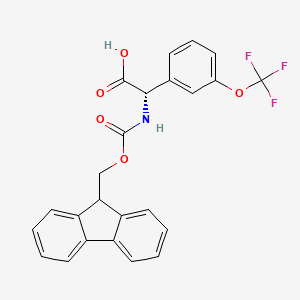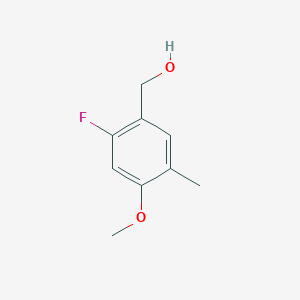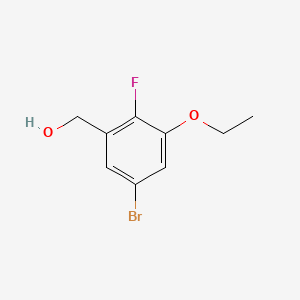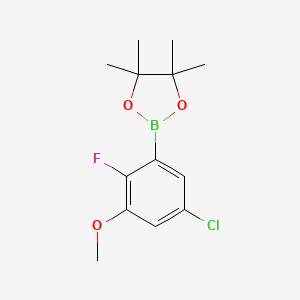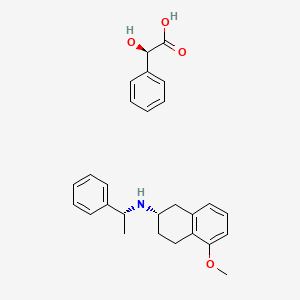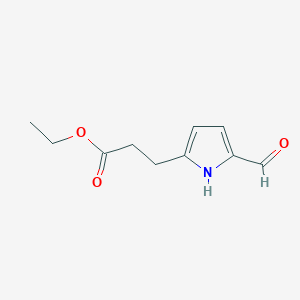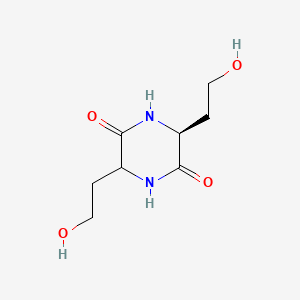
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione is a chemical compound with a piperazine ring structure substituted with hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperazine derivatives with reduced functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Piperazine derivatives with substituted functional groups.
Scientific Research Applications
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an immunosuppressant.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. This compound may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione:
Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring, such as methyl or ethyl groups.
Uniqueness
This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6?/m0/s1 |
InChI Key |
YCISBBFTTVKSNK-ZBHICJROSA-N |
Isomeric SMILES |
C(CO)[C@H]1C(=O)NC(C(=O)N1)CCO |
Canonical SMILES |
C(CO)C1C(=O)NC(C(=O)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)

![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)

